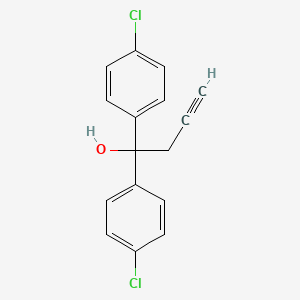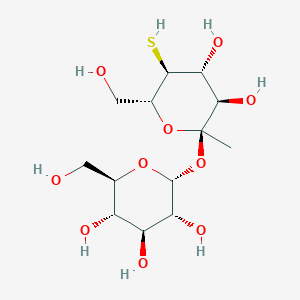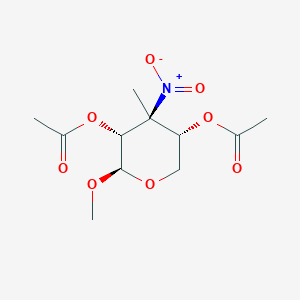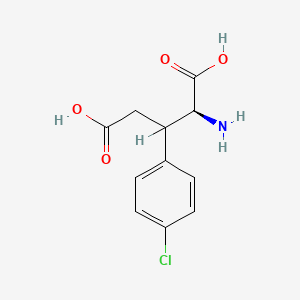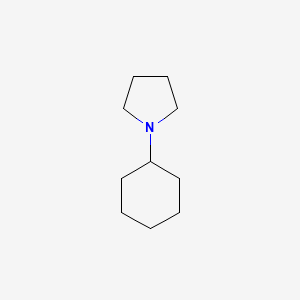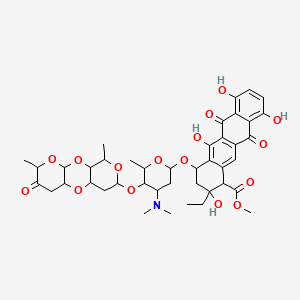
Cinerubin B
Overview
Description
Cinerubin B is a natural anthracycline antibiotic produced by certain strains of the genus Streptomyces. It is known for its potent biological activities, particularly its anticancer properties. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinerubin B is primarily obtained through fermentation processes involving specific strains of Streptomyces. The production involves large-scale fermentation, followed by extraction and purification of the compound from the culture broth and mycelium .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, nutrient availability, and oxygen levels. Advanced techniques like genome mining and bioinformatics analysis are also employed to enhance the production of secondary metabolites, including this compound .
Chemical Reactions Analysis
Types of Reactions
Cinerubin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound include various derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Cinerubin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the biosynthesis of anthracyclines and for developing new synthetic methodologies.
Industry: this compound is used in the development of new antibiotics and other bioactive agents.
Mechanism of Action
Cinerubin B exerts its effects primarily by inducing the transcription of the p16INK4a gene, which leads to cellular senescence. The compound also activates the p21 gene, which plays a role in cell cycle regulation. These actions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Cinerubin B is similar to other anthracycline antibiotics, such as doxorubicin and daunorubicin. it is unique in its specific molecular structure and its potent ability to induce cellular senescence. Other similar compounds include:
Actinomycin V: Another anthracycline antibiotic with potent anticancer properties.
Aclacinomycin A: A related compound with similar biological activities but different molecular targets.
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDDFHXUDIPRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35906-51-5 | |
| Record name | Cinerubine B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinerubine B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cinerubin B?
A1: While the provided abstracts don't delve into specific spectroscopic data, they do mention that the structure of this compound was elucidated through degradation studies, spectroscopic analyses, and X-ray crystallography of a degradation product. [] The full structural characterization, including the molecular formula and weight, can be found in the cited publication. []
Q2: How is this compound synthesized?
A2: this compound can be synthesized through a multi-step process involving the creation of an ether-bridged disaccharide unit. This involves a Ferrier glycosylation, allylic oxidation to form a Michael-acceptor system, and a base-catalyzed intramolecular vinylogue addition. This approach offers a direct route to synthesize the unique ether-bridged and glycosidically linked saccharide units found in this compound and other similar anthracycline class II antibiotics. []
Q3: What is the biosynthetic potential of microorganisms for producing this compound?
A3: Research suggests that certain Streptomyces strains possess the genetic potential to produce this compound. Specifically, Streptomyces stackebrandtii sp. nov. (DSM 40484T) has been identified as a producer of this compound through in vitro and in silico analyses. [] This highlights the importance of exploring diverse microbial strain collections, such as those maintained by the Leibniz Institute DSMZ, for their potential to yield valuable natural products like this compound. []
Q4: How can glycogenomics be used to identify and characterize this compound?
A4: Glycogenomics, a novel genome-mining method, can be employed to identify and characterize this compound. This approach leverages tandem mass spectrometry to identify specific glycosyl groups within microbial metabolomes and then links these chemical signatures to corresponding glycosylation genes within microbial genomes through a "MS-glycogenetic code". [] This method allows researchers to establish a direct link between a glycosylated natural product like this compound and its biosynthetic machinery. []
Q5: Are there any known sources of this compound besides Streptomyces stackebrandtii sp. nov.?
A5: While Streptomyces stackebrandtii sp. nov. has been identified as a producer of this compound, [] research indicates that other Streptomyces species, particularly those isolated from Antarctica, are promising sources for anticancer compound discovery. [] This suggests that additional, yet to be discovered, sources of this compound might exist within this diverse genus of bacteria.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




